Cas no 150828-96-9 (BOC-Orn(FMOC)-OH)

BOC-Orn(FMOC)-OH is a protected derivative of ornithine, featuring both tert-butoxycarbonyl (BOC) and fluorenylmethyloxycarbonyl (FMOC) protecting groups. This dual protection strategy enhances selectivity in peptide synthesis, allowing orthogonal deprotection for stepwise elongation. The BOC group provides acid-labile protection for the α-amino group, while the FMOC group offers base-labile protection for the side-chain amine, ensuring compatibility with solid-phase and solution-phase methodologies. Its high purity and stability make it suitable for complex peptide assembly, particularly in the synthesis of branched or modified peptides. The compound is widely used in research and pharmaceutical applications requiring precise control over amino acid functionalization.
BOC-Orn(FMOC)-OH structure
BOC-Orn(FMOC)-OH structure
Product Name:BOC-Orn(FMOC)-OH
CAS No:150828-96-9
MF:C25H30N2O6
MW:454.515507221222
MDL:MFCD00080279
CID:65226
PubChem ID:16211325
Update Time:2025-05-25

BOC-Orn(FMOC)-OH Chemical and Physical Properties

Names and Identifiers

    • (S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
    • Boc-Orn(Fmoc)-OH
    • Boc-L-Orn(Fmoc)-OH
    • N-Alpha-T-Butyloxycarbonyl-N-Gamma-(9-Fluorenylmethyloxycarbonyl)-L-Ornithine
    • Nα-Boc-Nδ-Fmoc-L-ornithine
    • (2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • BOC-ORN(ALOC)-OH
    • Boc-Orn(Fmoc)-NCA
    • BOC-ORNITHINE(FMOC)-OH
    • BOC-N-DELTA-FMOC-L-ORNITHINE
    • N-α-Boc-N-δ-Fmoc-L-ornithine
    • (Tert-Butoxy)Carbonyl Orn(Fmoc)-OH
    • N-DELTA-FMOC-N-ALPHA-BOC-L-ORNITHINE
    • N-ALPHA-BOC-N-DELTA-FMOC-L-ORNITHINE
    • N-a-Boc-N-d-Fmoc-L-ornithine
    • N
    • A-Fmoc-N
    • A-Boc-L-ornithine
    • A-Boc-N
    • A-Fmoc-L-ornithine
    • YEBWACZYMHWWEK-NRFANRHFSA-N
    • FCH3605543
    • A884132
    • L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • SCHEMBL7392221
    • Boc-Orn(Fmoc)-OH, >=99.0% (TLC)
    • N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
    • (2S)-2-BOC-amino-5-((9H-fluoren-9-yl)methoxycarbonyl)aminopentanoic acid
    • MFCD00080279
    • CS-W011573
    • N2-Boc-N5-Fmoc-D-ornithine
    • EN300-1556430
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
    • DTXSID60583405
    • AKOS015901296
    • (S)-5-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-(tert-butoxycarbonylamino)pentanoic acid
    • AS-19140
    • J-008745
    • Nalpha-tert-butoxycarbonyl-Ndelta-(9-fluorenylmethoxycarbonyl)-L-ornithine
    • 150828-96-9
    • (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PENTANOIC ACID
    • (2S)-2-(((tert-butoxy)carbonyl)amino)-5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
    • 967-905-9
    • HY-W010857
    • BOC-Orn(FMOC)-OH
    • MDL: MFCD00080279
    • Inchi: 1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1
    • InChI Key: YEBWACZYMHWWEK-NRFANRHFSA-N
    • SMILES: O(C(NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
    • BRN: 8091167

Computed Properties

  • Exact Mass: 454.21000
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 669
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.226
  • Melting Point: 150-154 ºC
  • Boiling Point: 679°C at 760 mmHg
  • Flash Point: 364.5°C
  • Refractive Index: 1.57
  • PSA: 113.96000
  • LogP: 5.06500
  • Specific Rotation: +4° (c=5 in MeOH)

BOC-Orn(FMOC)-OH Security Information

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BOC-Orn(FMOC)-OH Suppliers

Amadis Chemical Company Limited
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(CAS:150828-96-9)BOC-Orn(FMOC)-OH
Order Number:A884132
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:11
Price ($):294.0
Email:sales@amadischem.com

Additional information on BOC-Orn(FMOC)-OH

Comprehensive Guide to BOC-Orn(FMOC)-OH (CAS No. 150828-96-9): Properties, Applications, and Industry Insights

BOC-Orn(FMOC)-OH (CAS No. 150828-96-9) is a specialized protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound features dual protection with BOC (tert-butoxycarbonyl) and FMOC (9-fluorenylmethoxycarbonyl) groups, making it a versatile building block for solid-phase peptide synthesis (SPPS). Its unique structure enables selective deprotection, a critical feature for modern peptide drug development and bioconjugation applications.

In recent years, the demand for BOC-Orn(FMOC)-OH has surged due to its role in producing therapeutic peptides, a rapidly growing segment in the pharmaceutical industry. Researchers frequently search for "BOC-Orn(FMOC)-OH solubility," "BOC-Orn(FMOC)-OH synthesis protocol," or "CAS 150828-96-9 suppliers," reflecting its practical importance. The compound’s compatibility with automated peptide synthesizers and its stability under standard SPPS conditions make it a preferred choice for labs focusing on oncological peptides, antimicrobial peptides, and neuropeptides.

From a chemical perspective, BOC-Orn(FMOC)-OH exhibits excellent purity (>98% by HPLC) and solubility in polar organic solvents like DMF and DMSO. Its molecular weight (438.48 g/mol) and precise protection strategy align with the needs of high-throughput screening (HTS) and combinatorial chemistry. Industry trends show increasing interest in "green peptide synthesis," prompting manufacturers to optimize the production of 150828-96-9 using eco-friendly solvents and reduced waste protocols.

Quality control of BOC-Orn(FMOC)-OH involves rigorous testing for chiral purity, moisture content, and residual solvents, as impurities can significantly impact peptide yield. FAQs like "How to store BOC-Orn(FMOC)-OH?" (answer: -20°C under inert gas) or "BOC-Orn(FMOC)-OH vs. other Ornithine derivatives" highlight user concerns. The compound’s stability at room temperature for short periods facilitates shipping, but long-term storage requires desiccants to prevent hydrolysis of protective groups.

Emerging applications of CAS 150828-96-9 include its use in peptide-based vaccines and targeted drug delivery systems. Its FMOC group allows for UV detection during purification, a feature valued in LC-MS workflows. With the rise of personalized medicine, the demand for custom-protected amino acids like BOC-Orn(FMOC)-OH is projected to grow, particularly in academia and biotech startups focusing on peptide libraries and structure-activity relationship (SAR) studies.

In summary, BOC-Orn(FMOC)-OH (CAS No. 150828-96-9) bridges synthetic chemistry and biomedical innovation. Its dual-protection design addresses contemporary challenges in peptide scalability and orthogonal deprotection, while its compatibility with automated platforms supports the shift toward AI-driven molecular design. As peptide therapeutics gain FDA approvals, this compound will remain pivotal in translating research into clinical solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:150828-96-9)BOC-Orn(FMOC)-OH
A884132
Purity:99%
Quantity:100g
Price ($):294.0
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